N1-Isobutyl Substitution Reduces Calculated Lipophilicity by ~0.6 logP Units Relative to N1-Phenyl Analogs, Modulating Membrane Permeability and Non-Specific Binding
The N1-isobutyl substituent imparts lower predicted lipophilicity (XLogP3 = 2.1) compared to the N1-phenyl analog 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (XLogP3 ≈ 2.7). This ~0.6 log unit difference translates to an approximately 4-fold lower octanol-water partition coefficient, which can reduce non-specific protein binding and phospholipidosis risk while maintaining sufficient membrane permeability for intracellular target engagement [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 [PubChem computed] |
| Comparator Or Baseline | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: XLogP3 ≈ 2.7 [PubChem computed] |
| Quantified Difference | ΔXLogP3 ≈ –0.6 (target less lipophilic) |
| Conditions | PubChem XLogP3 algorithm v3.0; same calculation methodology applied to both structures |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility, reduced CYP450 promiscuity, and lower attrition in drug discovery; researchers seeking leads with favorable ADME profiles should preferentially select the isobutyl analog.
- [1] PubChem Compound Database. CID 25124816 (target compound). XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/25124816 (accessed 2026-04-30). View Source
- [2] PubChem Compound Database. 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (analog). XLogP3 ≈ 2.7. Comparative analysis performed 2026-04-30. View Source
